4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine
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Overview
Description
4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry, particularly as therapeutic agents. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic conditions to facilitate the cyclization process. For example, the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde in trifluoroacetic acid (TFA) has been reported as a convenient route to synthesize imidazo[1,5-a]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-3-carboxylic acid, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a GABA receptor agonist, the compound binds to the GABA receptor, enhancing its activity and leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. Additionally, as a p38 mitogen-activated protein kinase inhibitor, the compound can interfere with the signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar fused ring system and are studied for their potential as CDK2 inhibitors, which are important in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
88875-08-5 |
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Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
4-chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3/c1-9-8-12(15)18-13(16-9)10(2)17-14(18)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
AGJSBIFWRVMQKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
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